molecular formula C14H17ClN4O2S B6708839 2-[3-[2-(4-Chlorophenyl)-2-methoxyethyl]sulfanyl-5-methyl-1,2,4-triazol-4-yl]acetamide

2-[3-[2-(4-Chlorophenyl)-2-methoxyethyl]sulfanyl-5-methyl-1,2,4-triazol-4-yl]acetamide

Cat. No.: B6708839
M. Wt: 340.8 g/mol
InChI Key: MBXHPZNENKUDJM-UHFFFAOYSA-N
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Description

2-[3-[2-(4-Chlorophenyl)-2-methoxyethyl]sulfanyl-5-methyl-1,2,4-triazol-4-yl]acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of the triazole ring, along with the chlorophenyl and methoxyethyl groups, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[2-(4-Chlorophenyl)-2-methoxyethyl]sulfanyl-5-methyl-1,2,4-triazol-4-yl]acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via nucleophilic substitution reactions, often using 4-chlorobenzyl chloride as a starting material.

    Attachment of the Methoxyethyl Group: The methoxyethyl group is incorporated through alkylation reactions, using reagents like methoxyethyl bromide.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting thiol derivatives with the triazole intermediate.

    Acetylation: The final step involves acetylation of the triazole derivative to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group, potentially leading to dechlorination or hydrogenation products.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated or hydrogenated derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, triazole derivatives, including this compound, have shown promise as antimicrobial, antifungal, and anticancer agents. Their ability to interact with biological targets such as enzymes and receptors makes them valuable in drug discovery and development.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its structural features suggest it could be developed into drugs for treating infections, cancer, and inflammatory diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-[3-[2-(4-Chlorophenyl)-2-methoxyethyl]sulfanyl-5-methyl-1,2,4-triazol-4-yl]acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The chlorophenyl group enhances its binding affinity, while the methoxyethyl group improves its solubility and bioavailability. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds like fluconazole and itraconazole, which are used as antifungal agents.

    Chlorophenyl Derivatives: Compounds such as chlorpromazine, used as an antipsychotic.

    Methoxyethyl Derivatives: Compounds like methoxyethanol, used as solvents and intermediates in organic synthesis.

Uniqueness

What sets 2-[3-[2-(4-Chlorophenyl)-2-methoxyethyl]sulfanyl-5-methyl-1,2,4-triazol-4-yl]acetamide apart is its combination of functional groups, which confer unique chemical and biological properties. The presence of the sulfanyl group linked to the triazole ring is particularly distinctive, offering specific reactivity and interaction profiles not commonly found in other compounds.

This detailed overview highlights the significance and potential of this compound in various scientific and industrial fields

Properties

IUPAC Name

2-[3-[2-(4-chlorophenyl)-2-methoxyethyl]sulfanyl-5-methyl-1,2,4-triazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O2S/c1-9-17-18-14(19(9)7-13(16)20)22-8-12(21-2)10-3-5-11(15)6-4-10/h3-6,12H,7-8H2,1-2H3,(H2,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXHPZNENKUDJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1CC(=O)N)SCC(C2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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